molecular formula C6H4Cl2FN B6318158 2,6-Dichloro-3-fluoroaniline CAS No. 1692388-75-2

2,6-Dichloro-3-fluoroaniline

Cat. No. B6318158
CAS RN: 1692388-75-2
M. Wt: 180.00 g/mol
InChI Key: LCYKGRZNHXMJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN . It belongs to the class of organic compounds known as aniline and substituted anilines .

Mechanism of Action

Mode of Action

The presence of halogen atoms (chlorine and fluorine) in DCFA could potentially enhance these interactions due to their electronegativity and ability to participate in halogen bonding .

Pharmacokinetics

. The presence of metabolically labile groups (eg, the aniline moiety) suggests that DCFA could be subject to metabolic transformation.

Action Environment

The action, efficacy, and stability of DCFA could potentially be influenced by a variety of environmental factors. For example, the pH and temperature of the environment could affect the ionization state and stability of DCFA, respectively. Additionally, the presence of other molecules could potentially affect the action and efficacy of DCFA through competitive or non-competitive interactions .

properties

IUPAC Name

2,6-dichloro-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYKGRZNHXMJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.